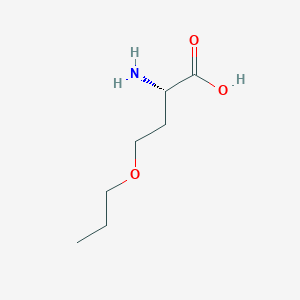

(2S)-2-amino-4-propoxybutanoic acid

Description

(2S)-2-amino-4-propoxybutanoic acid is a chiral amino acid derivative characterized by an S-configuration at the C2 position and a propoxy group (-OCH₂CH₂CH₃) at the C4 position of the butanoic acid backbone. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted amino acids, which may influence solubility, metabolic stability, and receptor interactions.

Properties

CAS No. |

18312-28-2 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

(2S)-2-amino-4-propoxybutanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

XZHHXWIVPJZZES-LURJTMIESA-N |

SMILES |

CCCOCCC(C(=O)O)N |

Isomeric SMILES |

CCCOCC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCOCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-propoxybutanoic acid typically involves the esterification of L-homoserine with propanol. This reaction is catalyzed by acidic or basic conditions, depending on the desired yield and purity . The reaction can be represented as follows:

L-homoserine+propanol→(2S)-2-amino-4-propoxybutanoic acid+water

Industrial Production Methods

Industrial production of (2S)-2-amino-4-propoxybutanoic acid often employs biocatalytic methods using engineered strains of Escherichia coli. These strains are designed to overproduce L-homoserine, which is then chemically modified to produce (2S)-2-amino-4-propoxybutanoic acid . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-propoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The propyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substituting agents: Alkyl halides, Grignard reagents

Major Products

The major products formed from these reactions include various derivatives of (2S)-2-amino-4-propoxybutanoic acid, such as ketones, alcohols, and substituted amino acids .

Scientific Research Applications

(2S)-2-amino-4-propoxybutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-propoxybutanoic acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion into other biologically active compounds . These interactions are crucial for its role in the biosynthesis of essential amino acids and other metabolic processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The propoxy group in the target compound increases lipophilicity compared to polar substituents like hydroxy () or oxo (). This property may enhance membrane permeability in drug design . The benzyloxycarbonylamino group () introduces a bulky carbamate moiety, which is often used as a protecting group in peptide synthesis to prevent unwanted side reactions .

Stereochemical Considerations :

- The (2S) configuration at C2 is conserved in all analogs, but the (2R,4S) configuration in demonstrates how stereochemistry at additional positions (e.g., C4) can alter biological activity or synthetic utility .

Functional Group Reactivity: The oxo group in introduces ketone reactivity, enabling participation in condensation or nucleophilic addition reactions, unlike the ether-based propoxy group .

Research Implications and Limitations

- Synthetic Utility : The propoxy group’s ether linkage may confer stability under acidic or basic conditions, making the compound a robust intermediate in multi-step syntheses .

- Data Gaps: Limited experimental data on the target compound’s solubility, stability, or bioactivity necessitate further studies. Comparisons rely on structural inferences from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.